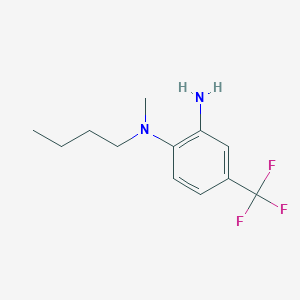

N1-Butyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine

Description

Properties

IUPAC Name |

1-N-butyl-1-N-methyl-4-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F3N2/c1-3-4-7-17(2)11-6-5-9(8-10(11)16)12(13,14)15/h5-6,8H,3-4,7,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBQDRPMJQMTCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=C(C=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-Butyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine, also known as N1-butyl-4-(trifluoromethyl)-1,2-benzenediamine hydrochloride, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : N1-butyl-4-(trifluoromethyl)-1,2-benzenediamine hydrochloride

- Molecular Formula : C11H16ClF3N2

- Molecular Weight : 268.71 g/mol

- CAS Number : 1172021-00-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit:

- Antimicrobial Activity : The trifluoromethyl group is known to enhance lipophilicity and bioactivity, potentially allowing the compound to disrupt bacterial cell membranes or inhibit essential enzymes.

- Antiproliferative Effects : Research indicates that similar compounds can inhibit cell growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Activity

A study highlighted the compound's potential as an antimicrobial agent. The presence of the trifluoromethyl group was shown to increase the compound's effectiveness against Gram-positive and Gram-negative bacteria. The mechanism might involve interference with bacterial membrane integrity or metabolic pathways essential for bacterial survival.

Antiproliferative Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. The compound was tested against:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 15.0 |

| A549 (Lung) | 10.0 |

These results indicate a promising therapeutic potential for further development in cancer treatment.

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells at higher concentrations.

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts after treatment with the compound at concentrations as low as 5 µM.

Comparison with Similar Compounds

Structural and Functional Group Variations

Reactivity and Electronic Effects

- Trifluoromethyl Group : The -CF₃ group in all compounds lowers electron density at the aromatic ring, reducing nucleophilicity but enhancing stability against oxidation .

- Steric Effects : Bulky substituents (e.g., butyl-methyl, cyclohexyl) hinder reactivity in crowded environments but improve selectivity in catalysis .

- Nitro Groups : In N1-(5-fluoro-2,4-dinitrophenyl) derivatives, nitro groups increase electrophilicity, enabling participation in Michael additions or SNAr reactions .

Key Research Findings

- Electron-Withdrawing Effects : The -CF₃ group significantly reduces reaction rates in condensations with 1,2-dicarbonyls compared to electron-donating groups (e.g., -CH₃) .

- Stereoselectivity : Bulky N1-substituents (e.g., benzyl, cyclohexyl) improve enantioselectivity in catalytic asymmetric reactions by restricting conformational flexibility .

- Biological Activity : Schiff bases derived from benzene-1,2-diamines exhibit antimicrobial properties, though the target compound’s bioactivity remains unexplored .

Preparation Methods

General Synthesis Methods for Benzene Diamines

Benzene diamines are typically synthesized through various methods, including nitration followed by reduction. The presence of a trifluoromethyl group can be introduced via fluorination reactions. These compounds are used in the synthesis of pharmaceuticals, dyes, and other organic materials.

Preparation Methods for Similar Compounds

Given the lack of direct information on N1-Butyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine, we can consider the synthesis methods of related compounds:

Nitration and Reduction : This involves nitrating an aromatic compound followed by reduction to form the diamine. The trifluoromethyl group can be introduced before or after these steps.

Fluorination Reactions : These are used to introduce the trifluoromethyl group into the aromatic ring. Common methods include the use of fluorinating agents like trifluoromethyl iodide or trifluoromethanesulfonic acid.

Data Table for Synthesis Conditions

| Step | Reaction Conditions | Operation in Experiment |

|---|---|---|

| Nitration | Nitric acid, sulfuric acid, 0°C to room temperature | Stir for several hours, monitor temperature |

| Reduction | Hydrogen over Pd/C, ethanol, room temperature | Monitor pressure and reaction completion |

| Alkylation | Butyl bromide, methyl iodide, base (e.g., NaOH), solvent (e.g., DMF) | Stir at room temperature or elevated temperature |

| Purification | Column chromatography, eluting with EtOAc/Hexane | Collect fractions and analyze purity |

Q & A

Q. What established synthetic methodologies are recommended for preparing N1-butyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via alkylation of benzene-1,2-diamine derivatives. For example, electrochemical oxidative coupling under mild conditions (e.g., flow electrosynthesis) enables selective N-alkylation, as demonstrated in similar trifluoromethyl-substituted diamines . Optimize reaction efficiency by adjusting parameters such as temperature (20–40°C), solvent polarity (acetonitrile or DMF), and stoichiometry of alkylating agents (e.g., butyl halides). Use HPLC or GC-MS to monitor reaction progress and minimize side products like di-substituted derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- Spectroscopy : Employ H/C NMR to confirm substitution patterns and F NMR to verify the trifluoromethyl group. Mass spectrometry (HRMS) validates molecular weight.

- Crystallography : Single-crystal X-ray diffraction (SHELXL for refinement ) resolves bond lengths and angles. Software like Mercury visualizes intermolecular interactions (e.g., hydrogen bonding) and assesses packing efficiency . For unstable crystals, synchrotron radiation or low-temperature data collection (100 K) improves resolution .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) due to potential respiratory and dermal hazards. Store under inert gas (argon) at –20°C to prevent oxidation. Degradation products can be monitored via TLC or FTIR. Dispose of waste via certified chemical disposal services, adhering to OSHA and EPA guidelines .

Advanced Research Questions

Q. How should researchers resolve contradictions in substitution patterns (e.g., mono- vs. di-substitution) observed during synthesis?

- Methodological Answer : Contradictions often arise from competing reaction pathways. For instance, steric hindrance from the trifluoromethyl group may favor mono-substitution, while excess alkylating agents promote di-substitution . Use kinetic studies (e.g., time-resolved NMR) to identify intermediate species. Computational modeling (DFT) predicts energy barriers for competing pathways. Adjust solvent polarity (e.g., switch from DMF to THF) to modulate reactivity .

Q. What computational strategies can predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) assesses potential bioactivity, such as interactions with biological targets like NF-κB, based on structural analogs . Solvent effects can be simulated using the Polarizable Continuum Model (PCM) .

Q. How can researchers evaluate the compound’s stability under varying storage and reaction conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures.

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC.

- Hydrolytic Stability : Test in buffered solutions (pH 1–13) at 37°C for 24–72 hours .

Crystallize the compound under controlled humidity to assess hygroscopicity, which impacts shelf life .

Q. What mechanistic insights explain the regioselectivity of alkylation in N1/N2 positions of the benzene-1,2-diamine core?

- Methodological Answer : Regioselectivity is influenced by electronic (e.g., electron-withdrawing trifluoromethyl group) and steric factors. Use Hammett plots to correlate substituent effects with reaction rates. Isotopic labeling (N NMR) tracks nitrogen reactivity. Competitive experiments with deuterated alkylating agents (e.g., CD3-I) reveal kinetic isotope effects, clarifying mechanistic steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.